molecular formula C23H20FN5O2 B2921773 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one CAS No. 1251618-20-8

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one

Cat. No.: B2921773
CAS No.: 1251618-20-8
M. Wt: 417.444
InChI Key: ABTBYFNAYRCIJC-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an oxadiazole ring fused with a quinoline moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and oxadiazole intermediates. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step involves the condensation of the intermediates under controlled temperature and pH conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperazine derivatives .

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c24-18-5-1-2-6-20(18)28-10-12-29(13-11-28)22(30)15-21-26-27-23(31-21)17-7-8-19-16(14-17)4-3-9-25-19/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBYFNAYRCIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=NN=C(O3)C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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